alpha-Fluoro-4'-nitroacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

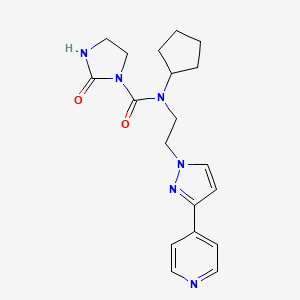

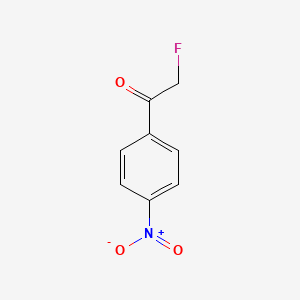

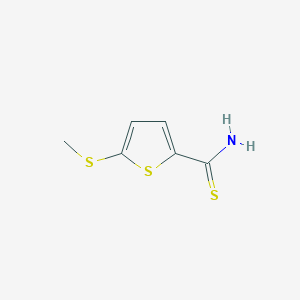

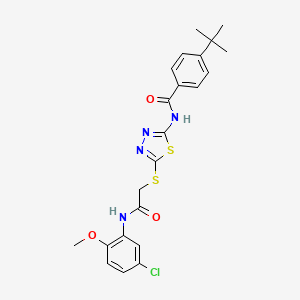

Alpha-Fluoro-4’-nitroacetophenone is a chemical compound with the empirical formula C8H6FNO3 . It is a solid substance and is used as a reactant or reagent in various chemical reactions .

Synthesis Analysis

The synthesis of alpha-Fluoro-4’-nitroacetophenone involves selective hydrodeoxygenation of a wide range of hydroxy-, amino-, and nitro-acetophenone derivatives . A catalyst, Fe25Ru75@SILP, is used in this process . This catalyst is highly active and selective for the deoxygenation of the side-chain without hydrogenation of the aromatic ring .Molecular Structure Analysis

The molecular structure of alpha-Fluoro-4’-nitroacetophenone consists of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 183.14 .Chemical Reactions Analysis

Alpha-Fluoro-4’-nitroacetophenone can undergo various chemical reactions. For instance, it can be used in the selective hydrodeoxygenation of acetophenone derivatives to produce valuable alkyl phenols and anilines . The reaction involves the use of a Fe25Ru75@SILP catalyst .Physical And Chemical Properties Analysis

Alpha-Fluoro-4’-nitroacetophenone is a solid substance . It has a molecular weight of 183.14 . The compound is soluble in methanol .Aplicaciones Científicas De Investigación

Chemical Synthesis

This compound is used in various chemical synthesis processes. It’s a key intermediate in the production of several other chemicals .

Photophysical Investigation

The compound has been studied for its photophysical properties. For instance, a study investigated the solvatochromism of (E)-2-Fluoro-N’-(1-(4-Nitrophenyl)Ethylidene)Benzohydrazide, a Schiff base synthesized from 2-fluorobenzohydrazide and 4’-nitroacetophenone .

Biological Properties

Schiff bases, including some fluoro-based ones, have been found to have a wide range of biological properties. Some fluoro-based Schiff bases have been found to be cytotoxic concerning the human embryonic cell line (HEL) .

Cancer Treatment

Hydrazone derivatives, which include Schiff bases, are used in treatments where the drug is coupled to antibodies using acid-labile hydrazone bonds. This approach is used in creating “smart bombs” that can destroy tumor cells and prevent the risk of collateral damage .

Non-Linear Optics

Several Schiff base metal complexes are used for second-order non-linear optics (NLO). These effects can only be induced by molecules and materials which lack a center of symmetry, usually with dipolar D-π-A structure where π is a conjugated system .

Photovoltaic Property

The Light Harvesting efficiency of the Schiff base was determined to comprehend the photovoltaic property of the Schiff base .

Safety and Hazards

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other nitrophenyl compounds, it may interact with its targets through a similar mechanism, potentially involving the nitro group’s ability to accept electrons .

Pharmacokinetics

The presence of a nitro group and a fluoro group in the molecule could potentially affect its pharmacokinetic properties, including its absorption and distribution within the body, its metabolic stability, and its rate of excretion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-fluoro-1-(4-nitrophenyl)ethan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

2-fluoro-1-(4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIIJBOUUGTPQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CF)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Fluoro-4'-nitroacetophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2813391.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2813395.png)

![7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813401.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2813402.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2813404.png)

![N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2813407.png)